molecular formula C12H15N3O B1399780 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1247128-02-4

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1399780
CAS No.: 1247128-02-4
M. Wt: 217.27 g/mol
InChI Key: PHEJGRRDCHBASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general method for synthesizing indole derivatives involves a Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Facile Synthesis of Indole-Pyrimidine Hybrids: N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, closely related to the queried compound, showed significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Certain molecules in this study demonstrated more than 70% growth inhibition against these cancer cells. Additionally, eight molecules containing fluoro/chloro groups exhibited potent antimicrobial activity, while displaying negligible toxicity to benign cells (Gokhale, Dalimba, & Kumsi, 2017).

Synthesis and Structure-Activity Relationships

  • Optimization of Chemical Functionalities: A study on indole-2-carboxamides, similar in structure to the compound , highlighted key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1). This research identified potent CB1 allosteric modulators and provided insights into the structural influence of various substituents on binding affinity and binding cooperativity (Khurana et al., 2014).

Synthesis of Novel Derivatives

  • Efficient Synthesis of Derivatives: An efficient synthesis method for derivatives similar to the queried compound was developed. The process involved reactions of thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine, yielding products with good yields and simple purification processes (Gao et al., 2013).

Cytotoxicity Studies

  • Structural Influence on Cytotoxicity: Research on indole C5-substituted seco-cyclopropylindoline compounds, structurally analogous to the queried compound, focused on their cytotoxic activity against various human cancer cell lines. This study provided insights into the influence of different substituents at the indole ring on cytotoxicity (Choi & Ma, 2011).

Antimicrobial Activity

  • Design and Synthesis of Antimicrobial Agents: Novel derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, structurally related to the queried compound, were synthesized and evaluated for antimicrobial activity. These compounds exhibited significant activity against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Devarasetty et al., 2019).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

Biochemical Analysis

Cellular Effects

5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism may involve changes in metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives often act as ligands for various receptors, leading to the activation or inhibition of downstream signaling pathways . These interactions can result in the modulation of enzyme activity, such as inhibition of kinases or activation of phosphatases. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation products may also form over time, potentially affecting the compound’s activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Indole derivatives often exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant biological response. It is important to conduct dose-response studies to determine the optimal dosage range for therapeutic applications and to identify any potential toxic effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in metabolic reactions such as oxidation, reduction, and conjugation . These reactions can lead to the formation of metabolites with different biological activities. The specific metabolic pathways for this compound are not fully characterized, but they are likely to involve similar enzymatic processes as other indole derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by factors such as transporters and binding proteins. Indole derivatives can interact with specific transporters, facilitating their uptake and distribution within cells . Additionally, binding proteins may play a role in the localization and accumulation of these compounds in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within the cell These localization signals can influence the compound’s interactions with biomolecules and its overall biological activity

Properties

IUPAC Name

5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEJGRRDCHBASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 4
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 5
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 6
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.